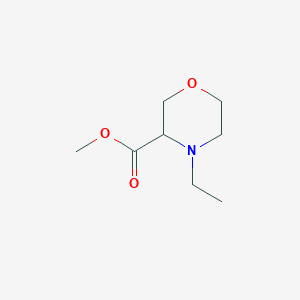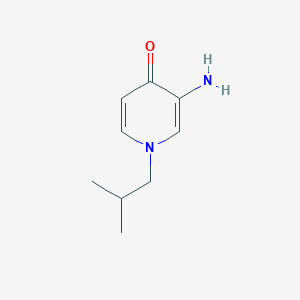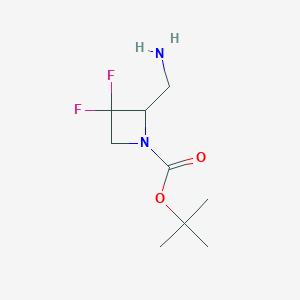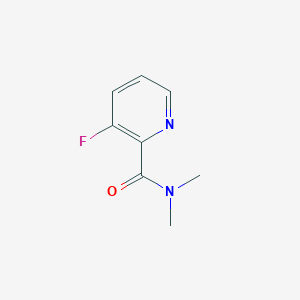
1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine is an organic compound belonging to the class of amines It features a pyrazole ring substituted with an ethyl group and an amine group attached to a 2-methylcyclohexyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with an ethyl group: The pyrazole ring can be alkylated using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the 2-methylcyclohexyl moiety: This step involves the reaction of the ethyl-substituted pyrazole with 2-methylcyclohexylamine under appropriate conditions, such as heating in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethyl and 2-methylcyclohexyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various alkyl or aryl-substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying enzyme activity.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target protein. Pathways involved may include signal transduction, metabolic regulation, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-3-methyl-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of the 2-methylcyclohexyl moiety.
1-Ethyl-N-(2-ethylcyclohexyl)-1H-pyrazol-4-amine: Similar structure but with an ethyl group instead of the 2-methylcyclohexyl moiety.
1-Ethyl-1H-pyrazol-4-amine: Lacks the cyclohexyl substitution.
Uniqueness
1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine is unique due to the presence of both the ethyl and 2-methylcyclohexyl groups, which may confer specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H21N3 |
|---|---|
Molekulargewicht |
207.32 g/mol |
IUPAC-Name |
1-ethyl-N-(2-methylcyclohexyl)pyrazol-4-amine |
InChI |
InChI=1S/C12H21N3/c1-3-15-9-11(8-13-15)14-12-7-5-4-6-10(12)2/h8-10,12,14H,3-7H2,1-2H3 |
InChI-Schlüssel |
MRJVTWFCBUVPQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)NC2CCCCC2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



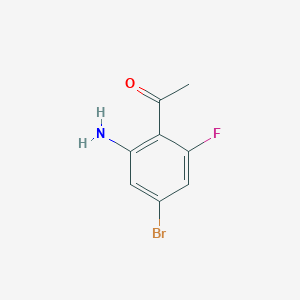
![(3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B13007680.png)
![2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B13007685.png)
![4-Chloro-7-fluoropyrazolo[1,5-a]pyridine](/img/structure/B13007686.png)
![3-[2-(3,4-Dimethoxyphenyl)-7-methylimidazo-[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13007691.png)
![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B13007698.png)

